1-Propylpyrrolidin-2-one belongs to the class of compounds known as pyrrolidinones. These compounds are characterized by a five-membered lactam ring containing one nitrogen atom. While 1-propylpyrrolidin-2-one itself does not appear to be naturally occurring, its derivatives, particularly those with substitutions at the 3-position of the propyl chain, have been investigated in various research contexts [, ]. These derivatives often incorporate pharmacologically relevant moieties like phenylpiperazine or phenylpiperidine, leading to potential applications in areas such as cardiovascular research [, ].
The mechanism of action for 1-propylpyrrolidin-2-one and its derivatives is multifaceted and appears to be closely related to the nature of the substituents present, particularly those at the 3-position of the propyl chain [, ]. Studies suggest that the presence of specific moieties like phenylpiperazine can confer affinity for α1- and α2- adrenoceptors, influencing their pharmacological activity in areas like antiarrhythmic and antihypertensive effects [, ].
1-Propylpyrrolidin-2-one, also known by its chemical name, is a cyclic organic compound with the molecular formula and a molecular weight of approximately 127.18 g/mol. It features a five-membered ring structure that includes four carbon atoms and one nitrogen atom, with a propyl group attached to the nitrogen. The compound is classified under lactams, specifically pyrrolidinones, which are significant in various chemical and pharmaceutical applications. The compound's CAS number is 3470-99-3, and it has been noted for its potential applications in organic synthesis and material science .
The synthesis of 1-Propylpyrrolidin-2-one can be achieved through several methods, with one notable route involving the reaction of 2-pyrrolidinone with propionaldehyde. This method employs palladium-catalyzed hydrogenation under specific conditions. The general procedure includes:
The yield of this synthesis method can be as high as 94%, indicating its efficiency. The reaction typically requires careful control of conditions to ensure optimal conversion and purity of the product .
The molecular structure of 1-Propylpyrrolidin-2-one consists of a pyrrolidinone ring with a propyl substituent at the nitrogen atom. The structural representation can be summarized as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide insights into the compound's structure:
1-Propylpyrrolidin-2-one can engage in various chemical reactions typical for lactams:
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction processes and acids or bases for hydrolysis reactions .
1-Propylpyrrolidin-2-one is typically characterized as a colorless oil with moderate volatility. Its physical properties include:
The compound exhibits properties typical of lactams:
Relevant safety data indicates that it may cause irritation upon contact with skin or eyes, highlighting the need for careful handling.
The applications of 1-Propylpyrrolidin-2-one are primarily found in:
Research into its biological activities is ongoing, although specific applications remain to be fully explored .
Epoxide ring-opening reactions provide a versatile route for functionalizing the pyrrolidin-2-one core. Vinyl sulfonium salts serve as key electrophiles in tandem reactions with malonyl amides, enabling efficient γ-lactam formation under mild conditions (room temperature, 6 hours). This method achieves high regioselectivity and yields (74–93%) when catalyzed by organic bases like DBU in dichloromethane solvents. The reaction proceeds through nucleophilic addition of enolates to vinyl sulfonium electrophiles, generating sulfur ylide intermediates that undergo intramolecular cyclization. This strategy accommodates diverse N-substituents including aryl, acyl, sulfonyl, and benzyl groups, though aliphatic substituents lead to competitive tetrahydrofuran byproduct formation due to hydrolytic instability [3].
The stereochemical integrity of the pyrrolidinone ring is preserved during functionalization, as demonstrated in asymmetric syntheses of pharmacologically active derivatives. N-Aryl malonyl amides exhibit superior cyclization efficiency compared to aliphatic analogs, attributed to enhanced enolate stability and reduced side reactions. This approach enables installation of bioisosteric groups at the C-3/C-4 positions, facilitating structure-activity relationship (SAR) exploration [3] [7].
Table 1: Catalytic Systems for Pyrrolidin-2-one Functionalization
Reaction Type | Catalyst/Base | Solvent | Temperature | Yield (%) | Key Limitations |
---|---|---|---|---|---|
Vinyl sulfonium cyclization | DBU | DCM | 25°C | 93 | Low yield with aliphatic R groups |
Catalytic hydrogenation | Pd-C | Ethyl acetate | 100°C | 94 | High-pressure (4 MPa) required |
Epoxide aminolysis | TEA | THF | 0–45°C | 47–88 | Moderate regioselectivity |
The N-propyl chain serves as a critical pharmacophore modulator in pyrrolidin-2-one derivatives. Quantitative Structure-Activity Relationship (QSAR) analyses of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one analogs reveal that electronic properties of the propyl terminus significantly influence antiarrhythmic potency. Derivatives with terminal hydroxy groups (−OH) exhibit 2.3-fold greater α1-adrenergic receptor affinity (pKi = 7.13) compared to unsubstituted analogs, attributed to hydrogen-bonding interactions with serine residues in the receptor binding pocket. Molecular descriptor analyses (PCR, JGI4) account for 91% of observed bioactivity variance, confirming that steric bulk beyond methoxy dimensions diminishes binding [2] [5].
Regioselective halogenation at the propyl terminus enhances metabolic stability without compromising receptor affinity. Fluoro-substituted derivatives at the 3-position (e.g., 3-Fluoro-1-propylpyrrolidin-2-one) demonstrate improved blood-brain barrier permeability (LogP = 1.2) and resistance to cytochrome P450 oxidation. Alkoxy extensions (ethoxy, isopropoxy) at the ortho-position of pendant aryl groups increase antiarrhythmic activity (−log ED50 = 2.66), though bulkier substituents like trifluoromethyl reduce potency due to steric clashes [5] [8].
Arylpiperazine units serve as privileged structural motifs for α1-adrenergic receptor targeting when conjugated to the 1-propylpyrrolidin-2-one core. Structure-activity studies demonstrate that ortho-substituted arylpiperazines exhibit superior binding compared to meta- or para-isomers. Specifically, 2-chlorophenylpiperazine derivatives show the highest α1-affinity (pKi = 7.13), while 4-chlorophenyl analogs display optimal α2-activity (pKi = 7.29). This selectivity profile enables tuning for cardiovascular applications versus central nervous system effects [2] [5].
Table 2: Bioactivity of Arylpiperazine-Substituted 1-Propylpyrrolidin-2-one Derivatives
Arylpiperazine Substituent | α1-Affinity (pKi) | α2-Affinity (pKi) | Antiarrhythmic Activity (−log ED50) | Optimal Position |
---|---|---|---|---|
2-Chloro | 7.13 | 6.01 | 1.80 | ortho |
2-Methoxy | 6.87 | 6.32 | 1.79 | ortho |
2-Trifluoromethyl | 5.89 | 5.76 | 1.31 | ortho |
4-Chloro | 6.45 | 7.29 | 1.40 | para |
2,4-Difluoro | 6.18 | 6.52 | 1.54 | ortho/para |
Benzylamine modifications enable diversification at the C-4 position of the lactam ring. 4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride serves as a key synthon for further functionalization, with the protonated amine enhancing water solubility (>50 mg/mL) for pharmacological testing. Condensation with aromatic aldehydes generates Schiff base derivatives that exhibit enhanced serotonin receptor binding (5-HT7 pKi = 8.3–9.5), demonstrating the versatility of this moiety for CNS-targeted therapeutics [9].
Solution-phase synthesis remains predominant for N-alkylated pyrrolidinone production due to operational simplicity. The catalytic hydrogenation of 2-pyrrolidone with propionaldehyde using Pd-C/sodium sulfate in ethyl acetate achieves 94% yield under optimized conditions (100°C, 4 MPa H2, 4 hours). This method facilitates decagram-scale production with straightforward purification via reduced-pressure distillation (72–77°C at 5 mmHg) [1].
Solid-phase approaches show promise for combinatorial library generation, particularly for arylpiperazine conjugates. Wang resin-immobilized pyrrolidinones undergo efficient N-alkylation with 1-bromo-3-chloropropane, followed by nucleophilic displacement with piperazines. This method achieves 68–85% yields with >90% purity after acidic cleavage, though significant optimization is required to minimize diketopiperazine formation during resin cleavage. Automated solid-phase synthesis enables rapid production of 33+ analogs for SAR studies, but faces scalability limitations beyond millimolar quantities due to resin loading capacity [3] [5].
Table 3: Comparative Analysis of Synthetic Approaches
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | 50 g–1 kg | 50 mg–5 g |
Reaction Time | 4–24 hours | 12–72 hours |
Purification Method | Distillation/recrystallization | Cleavage/chromatography |
Yield Range | 75–94% | 68–85% |
Automation Compatibility | Low | High |
Key Advantage | Scalability | Rapid diversification |
Primary Use Case | Bulk intermediate production | Lead optimization libraries |
Compounds Mentioned in Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7